REACTION_CXSMILES
|
[C:1]1([C:7]2([C:12]([OH:14])=O)[CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N1C=CN=C1)(N1[CH:21]=[CH:20]N=C1)=O.[Cl-].[Mg+2].[Cl-].C(O)(=O)[CH2:31][C:32]([OH:34])=[O:33].C([K])C.C(N(CC)CC)C>>[CH2:20]([O:34][C:32](=[O:33])[CH2:31][C:12](=[O:14])[C:7]1([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:8][CH2:9][CH2:10][CH2:11]1)[CH3:21] |f:2.3.4,5.6|
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Name
|
|
Quantity
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50 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C1(CCCC1)C(=O)O
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O.C(C)[K]
|
Name
|
|
Quantity
|
48.9 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC(CC(C1(CCCC1)C1=CC=CC=C1)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |